molecular formula C12H15ClO2 B1457543 2-(p-Tolyloxy)-3-methylbutanoyl chloride CAS No. 63403-08-7

2-(p-Tolyloxy)-3-methylbutanoyl chloride

Cat. No. B1457543
CAS RN: 63403-08-7
M. Wt: 226.7 g/mol
InChI Key: UEFHSDRXLCGKST-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, 3-(p-tolyloxy)phenol, was synthesized from 3-iodoanisole and p-methylphenol through a two-step process. The first step involved etherification utilizing copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate .

Scientific Research Applications

1. Synthesis of New Compounds

  • A study by Rong (2008) discussed the synthesis of new compounds from an intermediate closely related to 2-(p-Tolyloxy)-3-methylbutanoyl chloride, showing potential applications in developing new insecticides【Rong, 2008】.

2. Chemical Analysis and Biosynthesis

  • Matich and Rowan (2007) investigated the biosynthesis of volatile esters in apples, which involved branched-chain ester volatiles similar to 2-(p-Tolyloxy)-3-methylbutanoyl chloride【Matich & Rowan, 2007】.

3. Food and Beverage Aroma Compounds

  • Research by Gracia-Moreno et al. (2015) on the quantification of hydroxy acids in wine and alcoholic beverages included compounds structurally related to 2-(p-Tolyloxy)-3-methylbutanoyl chloride, highlighting its potential relevance in aroma compound analysis【Gracia-Moreno et al., 2015】.

4. Synthesis of Optically Active Compounds

  • Yuasa and Yuasa (2008) synthesized optically active compounds from 2-methylbutanoic acid, a structurally similar compound, indicating potential applications in flavor and fragrance industries【Yuasa & Yuasa, 2008】.

5. Application in Polymer Chemistry

  • Tsuji and Hayakawa (2014) demonstrated the formation of hetero-stereocomplexes between poly(2-hydroxyalkanoic acid)s with different chemical structures, which might be relevant for materials science research involving similar compounds【Tsuji & Hayakawa, 2014】.

Safety and Hazards

The safety data sheet for a related compound, methyl acetate, indicates that it is highly flammable and can cause serious eye irritation and drowsiness or dizziness .

properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFHSDRXLCGKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237302
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyloxy)-3-methylbutanoyl chloride

CAS RN

63403-08-7
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63403-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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